molecular formula C10H12N4O4 B1681241 Cndac CAS No. 135598-68-4

Cndac

カタログ番号 B1681241
CAS番号: 135598-68-4
分子量: 252.23 g/mol
InChIキー: DCYBPMFXJCWXNB-JWIUVKOKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CNDAC (2’-C-cyano-2’-deoxy-1-β-D-arabino-pentofuranosyl-cytosine, DFP10917) and its orally bioavailable prodrug, sapacitabine, are undergoing clinical trials for hematologic malignancies and solid tumors . The unique action mechanism of inducing DNA strand breaks distinguishes CNDAC from other deoxycytidine analogs .


Synthesis Analysis

The synthesis of CNDAC involves the phosphorylation to the triphosphate and its incorporation into DNA . The instability of the analogue induces a β-elimination rearrangement that results in the transformation of the analogue to CNddC, a de facto 3’-terminus DNA chain terminator .


Molecular Structure Analysis

CNDAC is a pyrimidine 2’-deoxyribonucleoside that is 2’-deoxycytidine having a cyano group in the 2’-position . It is the active metabolite of the anti-cancer drug, sapacitabine .


Chemical Reactions Analysis

CNDAC causes a single strand break which is converted to a double strand break after DNA replication . This lesion requires homologous recombination (HR) for repair .


Physical And Chemical Properties Analysis

CNDAC has the molecular formula C10H12N4O4 . More detailed physical and chemical properties are not available in the retrieved data.

科学的研究の応用

Cancer Therapeutics

Cndac and its orally bioavailable prodrug, sapacitabine, are undergoing clinical trials for hematologic malignancies and solid tumors . The unique action mechanism of inducing DNA strand breaks distinguishes Cndac from other deoxycytidine analogs .

Combination with Chemotherapeutic Agents

To optimize the clinical potentials of Cndac, multiple strategies combining Cndac with chemotherapeutic agents targeting distinct DNA damage repair pathways that are currently in clinical use have been explored . For instance, the c-Abl kinase inhibitor imatinib had synergy with Cndac in HCT116 cells, regardless of p53 status .

Combination with PARP1 Inhibitors

Inhibitors of PARP1 that interfere with homologous recombination (HR) repair or base excision repair (BER) and agents such as temozolomide that cause DNA damage repaired by the BER pathway were also found to be synergistic with Cndac .

Combination with Nitrogen Mustards

The toxicity of the nitrogen mustards bendamustine and cytoxan, or of platinum compounds, which generate DNA adducts repaired by nucleotide excision repair and HR, was additive with Cndac .

Combination with Taxane Mitotic Inhibitors

An additive cell killing was also achieved by the combination of Cndac with taxane mitotic inhibitors (paclitaxel and docetaxel) .

DNA Double-Strand Breaks

Incorporation of Cndac into DNA generates single-strand breaks that are subsequently converted to double-strand breaks (DSB) . This has been linked to cell death .

Chromosomal Aberrations

Following exposure to Cndac and a wash into drug-free medium, chromosomal aberrations, DNA strand breaks, and multinucleate cells arise . These portend loss of viability and are dependent upon exposure time, Cndac concentration, and passage through mitosis .

Aberrant Mitoses and Subsequent Apoptosis

Following a pulse incubation with Cndac, live cell imaging demonstrated a normal rate of progression to mitosis, but a concentration-dependent delay in passage to a second mitosis . Progression through mitosis was also delayed and accompanied by formation of multinucleate cells . This results in chromosome aberrations, aberrant mitoses, and subsequent apoptosis .

Safety And Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

特性

IUPAC Name

(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6+,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYBPMFXJCWXNB-JWIUVKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159474
Record name CNDAC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cndac

CAS RN

135598-68-4
Record name CNDAC
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135598684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-cyano-2'-deoxy-1-(beta-D-arabinofuranosyl)cytosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11667
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CNDAC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RADGOCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00M634HD2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cndac
Reactant of Route 2
Cndac
Reactant of Route 3
Cndac
Reactant of Route 4
Cndac
Reactant of Route 5
Cndac
Reactant of Route 6
Cndac

Q & A

Q1: What is the primary mechanism of action of 2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC)?

A: CNDAC, the active metabolite of sapacitabine, exerts its antitumor activity through a unique mechanism. After being phosphorylated to its triphosphate form (CNDACTP), it incorporates into DNA during replication. This incorporation triggers a β-elimination reaction, leading to the formation of single-strand breaks (SSBs) in the DNA. [, , , , ]

Q2: How do these single-strand breaks ultimately lead to cell death?

A: If left unrepaired, these SSBs are encountered by the replication machinery during the next cell cycle. This encounter leads to the conversion of SSBs into highly lethal double-strand breaks (DSBs). [, ]

Q3: How does CNDAC impact the cell cycle?

A: In addition to causing DNA damage, CNDAC also induces cell cycle arrest in the G2 phase. This arrest is attributed to the activation of the Chk1-Cdc25C-Cdk1/cyclin B checkpoint pathway, a critical signaling cascade that ensures proper DNA repair before cell division. [, ]

Q4: What is the role of homologous recombination (HR) in CNDAC's mechanism of action?

A: Homologous recombination (HR) is the primary DNA repair pathway responsible for repairing CNDAC-induced DSBs. [] Consequently, cells with deficiencies in HR components, such as ATM, Rad51, Xrcc3, and Brca2, exhibit heightened sensitivity to CNDAC. [, , , , , ]

Q5: What is the molecular formula and weight of CNDAC?

A5: The molecular formula of CNDAC is C10H12N4O4, and its molecular weight is 252.23 g/mol. [This information can be derived from the chemical name and is commonly found in chemical databases, but is not explicitly stated in the provided abstracts.]

Q6: What is known about the stability of CNDAC in different environments?

A: CNDAC undergoes epimerization to 2'-C-cyano-2'-deoxy-1-beta-D-ribo-pentofuranosylcytosine (CNDC) and degradation in alkaline media. This process is initiated by the abstraction of the acidic 2'-proton, leading to β-elimination reactions. [] These reactions also occur to a lesser extent at neutral pH and in cell culture media. []

Q7: How is CNDAC usually formulated for research and clinical use?

A: CNDAC itself and its prodrug, sapacitabine, can be formulated for oral administration. Additionally, CNDAC has been successfully incorporated into liposomal formulations, including those modified with targeting peptides, to improve its delivery and efficacy. [, , ]

Q8: What are the known mechanisms of resistance to CNDAC?

A8: Research suggests two main mechanisms for resistance:

  • Deoxycytidine Kinase (dCK) Loss: Acquired resistance to CNDAC, as observed in CNDAC-adapted AML cell lines, is primarily driven by the loss of dCK, the enzyme responsible for the initial phosphorylation of CNDAC into its active form. []
  • Increased SAMHD1 Levels: While CNDAC was initially thought to potentially inhibit SAMHD1, research has shown that SAMHD1 actually contributes to intrinsic resistance to CNDAC in leukemia cells by degrading CNDAC triphosphate (CNDACTP). []

Q9: Does resistance to CNDAC confer cross-resistance to other agents?

A: CNDAC-resistant cells primarily exhibit cross-resistance to other drugs that are substrates of dCK, such as cytarabine and decitabine. This specificity suggests that resistance mechanisms are often linked to the specific metabolic pathways of the drugs. [] Conversely, cells resistant to drugs not metabolized by dCK or SAMHD1 maintain their sensitivity to CNDAC. []

Q10: What in vitro models have been used to study CNDAC's activity?

A: Numerous studies have used a variety of human cancer cell lines, including leukemia (HL-60, THP-1, CCRF-CEM, ML-1, K562), ovarian (PEO1, UWB1.289), colon (HCT116), and gastric (TMK-1) carcinoma cell lines, to investigate CNDAC's efficacy. [, , , , , , , , , , , ] These models allow researchers to assess cell viability, cell cycle arrest, apoptosis induction, and DNA damage in response to CNDAC.

Q11: What in vivo models have been employed to evaluate CNDAC's efficacy?

A: CNDAC has shown potent antitumor activity in various human tumor xenograft models in mice, including models of leukemia (P388), sarcoma (Meth A), and lung metastasis. [, , ]

Q12: What are the key findings from clinical trials of sapacitabine?

A: Sapacitabine has shown promising clinical activity in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). [, , ] A Phase III trial for elderly AML patients and Phase II trials in AML, MDS, non-small cell lung cancer (NSCLC), and chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) are underway. []

Q13: What drug delivery strategies have been explored to improve CNDAC's therapeutic index?

A: Liposomal formulations of CNDAC, particularly long-circulating liposomes modified with polyethylene glycol (PEG) and targeting peptides, have demonstrated enhanced antitumor efficacy and reduced toxicity compared to free CNDAC. [, , ] These modifications improve the pharmacokinetic properties of CNDAC, leading to increased tumor accumulation and reduced uptake by the reticuloendothelial system (RES).

Q14: Which targeting strategies have been explored for CNDAC liposomes?

A14: Two main targeting strategies have been explored:

  • Angiogenic Vessel Targeting: Liposomes modified with peptides that bind to markers specifically expressed on angiogenic endothelial cells, such as APRPG and GPLPLR, have shown enhanced tumor accumulation and antitumor activity. [, ] This strategy exploits the dependence of tumors on angiogenesis for growth and metastasis.
  • Passive Tumor Targeting: Long-circulating liposomes modified with PEG and incorporating 5'-O-dipalmitoylphosphatidyl CNDAC (DPP-CNDAC) have shown enhanced tumor accumulation due to the enhanced permeability and retention (EPR) effect. [, ] This passive targeting takes advantage of the leaky vasculature and impaired lymphatic drainage often observed in tumors.

Q15: Are there any potential biomarkers for predicting response to CNDAC or sapacitabine?

A:
HR Deficiency: Given the central role of HR in repairing CNDAC-induced DNA damage, defects in HR pathway components, including BRCA1/2, Rad51, XRCC3, and ATM, are likely to sensitize tumor cells to CNDAC and may serve as potential biomarkers for treatment response. [, , , , , ]* BER and TDP1:* While HR deficiency is a major predictor of response, research also suggests a role for base excision repair (BER) and Tyrosyl-DNA phosphodiesterase 1 (TDP1) in repairing CNDAC-induced DNA lesions. Defects in these pathways could also potentially sensitize cells to CNDAC. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。